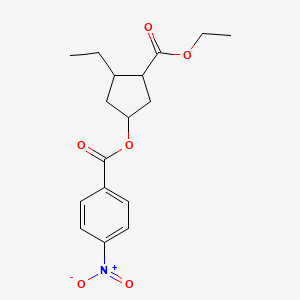
3-(Ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
Cat. No. B8349406
M. Wt: 335.4 g/mol
InChI Key: KBKMGKRISRHOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08426411B2
Procedure details


To triphenylphosphine (34.9 g, 133 mmol) in THF (150 mL) at about 0° C. was added a solution of DIAD (26.2 mL, 133 mmol) in THF (20 mL) through an additional funnel. After about 30 min, a solution of 4-nitrobenzoic acid (22.26 g, 133 mmol) in THF (150 mL) was added followed by a solution of a scalemic mixture enriched with (1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate (16.54 g, 89 mmol) in THF (20 mL) and triethylamine (55.7 mL, 400 mmol). After about 1 h, the ice water bath was removed and the reaction mixture was stirred at ambient temperature for about 16 h. The reaction mixture was diluted with heptane (800 mL), washed with water (200 mL), saturated aqueous NaHCO3 (150 mL) and brine (150 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure. After about 300 mL of solvent was removed, the solid was filtered off and washed with heptane (25 mL). The filtrate was concentrated under reduced pressure and the residue was purified using silica gel chromatography eluting with 10-40% EtOAc in heptane to give a scalemic mixture enriched with (1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate (26.77 g, 90%): LC/MS (Table 1, Method b) Rt=2.84 min; MS m/z: 394 (M−H)−.







Name
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
16.54 g
Type
reactant
Reaction Step Four


Name
(1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
Quantity
26.77 g
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[N+](C1C=CC(C(O)=O)=CC=1)([O-])=O.C([C@@H]1C[C@H](O)C[C@@H]1C(OCC)=O)C.C(N(CC)CC)C.[N+:66]([C:69]1[CH:89]=[CH:88][C:72]([C:73]([O:75][C@@H:76]2[CH2:80][C@@H:79]([CH2:81][CH3:82])[C@@H:78]([C:83]([O:85][CH2:86][CH3:87])=[O:84])[CH2:77]2)=[O:74])=[CH:71][CH:70]=1)([O-:68])=[O:67]>C1COCC1>[N+:66]([C:69]1[CH:89]=[CH:88][C:72]([C:73]([O:75][CH:76]2[CH2:80][CH:79]([CH2:81][CH3:82])[CH:78]([C:83]([O:85][CH2:86][CH3:87])=[O:84])[CH2:77]2)=[O:74])=[CH:71][CH:70]=1)([O-:68])=[O:67]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
34.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
26.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
22.26 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
|
|
Quantity
|
16.54 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
55.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Six
|
Name
|
(1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
|
|
Quantity
|
26.77 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O[C@H]2C[C@@H]([C@@H](C2)CC)C(=O)OCC)C=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at ambient temperature for about 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After about 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice water bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with heptane (800 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (200 mL), saturated aqueous NaHCO3 (150 mL) and brine (150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After about 300 mL of solvent was removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with heptane (25 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 10-40% EtOAc in heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a scalemic mixture
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OC2CC(C(C2)CC)C(=O)OCC)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
